Muconic Acid

Description

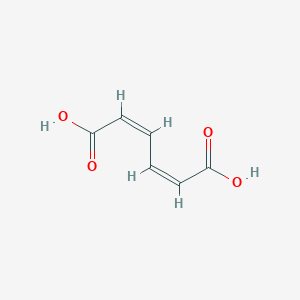

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-hexa-2,4-dienedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXHDPDFNKHHGW-ZPUQHVIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052848 | |

| Record name | (E,E)-Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Chem Service MSDS], Solid; [Merck Index] Cream or light brown powder; [Alfa Aesar MSDS], Solid | |

| Record name | Muconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15718 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans,trans-Muconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.2 mg/mL at 15 °C | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3588-17-8, 505-70-4, 1119-72-8 | |

| Record name | trans,trans-Muconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis-Muconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans,trans-Muconic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MUCONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E,E)-Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans,trans-buta-1,3-diene-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexa-2,4-dienedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KD92ZL2KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

301 °C | |

| Record name | trans-trans-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Muconic Acid Biosynthesis Pathways from Glucose

This guide provides a comprehensive technical overview of the core metabolic pathways for producing muconic acid from glucose. It is intended for researchers, scientists, and drug development professionals engaged in metabolic engineering and biomanufacturing. This document delves into the intricacies of pathway design, host selection, and experimental validation, offering field-proven insights to accelerate research and development.

Introduction: The Significance of Bio-based this compound

This compound, a dicarboxylic acid with conjugated double bonds, is a valuable platform chemical traditionally derived from petrochemical sources. Its hydrogenation product, adipic acid, is a key monomer for the production of nylon-6,6, while this compound itself finds applications in the synthesis of pharmaceuticals, agrochemicals, and functional resins.[1][2][3] The growing demand for sustainable alternatives to petroleum-based chemicals has spurred significant interest in the microbial biosynthesis of this compound from renewable feedstocks like glucose.[4][5] This guide will explore the primary biosynthetic routes established in various microbial hosts, detailing the enzymatic steps, metabolic engineering strategies, and key experimental considerations.

Core Biosynthetic Pathways from Glucose

The microbial production of cis,cis-muconic acid from glucose primarily leverages the shikimate pathway, a central metabolic route for the biosynthesis of aromatic amino acids.[4][5] Two main strategies have been extensively explored: the 3-dehydroshikimate (DHS) branch and alternative pathways originating from chorismate.

The 3-Dehydroshikimate (DHS) Pathway: The Workhorse Route

This is the most established and widely engineered pathway for this compound production.[6][7] It diverts the intermediate 3-dehydroshikimate (DHS) from the native shikimate pathway through a series of three heterologous enzymatic reactions.

Pathway Enzymology:

-

3-Dehydroshikimate Dehydratase (AroZ): This enzyme catalyzes the conversion of DHS to protocatechuic acid (PCA). Various sources of AroZ have been utilized, including Podospora anserina and Klebsiella pneumoniae.[8][9][10]

-

Protocatechuate Decarboxylase (AroY): PCA is then decarboxylated to catechol. The AroY from Klebsiella pneumoniae is commonly used and often requires the co-expression of accessory proteins for full activity, such as a flavin mononucleotide (FMN) prenyltransferase.[6][11][12] This step has been identified as a significant bottleneck in many engineered strains.[11][12]

-

Catechol 1,2-Dioxygenase (CatA): The final step involves the ring-opening of catechol to produce cis,cis-muconic acid, catalyzed by CatA. Enzymes from organisms like Acinetobacter calcoaceticus and Candida albicans have been successfully expressed.[4][6][8]

Visualizing the DHS Pathway:

Caption: The 3-Dehydroshikimate (DHS) pathway for this compound biosynthesis from glucose.

Causality in Experimental Choices for the DHS Pathway:

The selection of specific enzymes for each step is critical and often guided by their kinetic properties, stability, and functional expression in the chosen host. For instance, overcoming the PCA decarboxylase bottleneck often involves screening different AroY homologs or engineering the enzyme for improved activity. Furthermore, blocking competing pathways, such as the conversion of DHS to shikimic acid by deleting the aroE gene, is a common strategy to increase the precursor pool available for this compound synthesis.[4][10]

Alternative Pathways from Chorismate

To circumvent potential bottlenecks in the DHS pathway or to explore novel metabolic routes, several alternative pathways branching from the shikimate pathway intermediate chorismate have been developed.[6][7]

Key Chorismate-Derived Routes:

-

Via 4-Hydroxybenzoic Acid (PHB): In this pathway, chorismate is first converted to 4-hydroxybenzoic acid (PHB). Subsequently, a series of enzymatic reactions, including hydroxylation to PCA, leads to the common intermediate catechol, which is then converted to this compound.[1][2][3]

-

Via Anthranilate: Another approach involves shunting flux from the tryptophan biosynthesis pathway.[13] Chorismate is converted to anthranilate, which is then transformed into catechol and subsequently to this compound.[13]

Visualizing a Chorismate-Derived Pathway (via PHB):

Sources

- 1. Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Metabolic engineering of a novel this compound biosynthesis pathway via 4-hydroxybenzoic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Enhancing this compound production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhancing this compound production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel this compound Biosynthesis Approach by Shunting Tryptophan Biosynthesis via Anthranilate - PMC [pmc.ncbi.nlm.nih.gov]

microbial production of cis,cis-muconic acid from lignin

A Technical Guide to the Microbial Valorization of Lignin: Production of cis,cis-Muconic Acid

Abstract

Lignin, the most abundant aromatic biopolymer on Earth, represents a vast and underutilized renewable resource for the production of value-added chemicals. This technical guide provides an in-depth exploration of the microbial conversion of lignin into cis,cis-muconic acid (ccMA), a valuable platform chemical.[1][2][3] As a precursor to adipic acid and terephthalic acid, ccMA is a key component in the synthesis of polymers like nylon-6,6 and PET, respectively.[4] This document details the entire bioprocess, from the initial challenge of lignin depolymerization to the metabolic engineering of microbial chassis and the final downstream processing of ccMA. It is intended for researchers, scientists, and bioprocess engineers engaged in the development of sustainable biochemical production pathways.

Introduction: The Lignin-to-Muconate Opportunity

The transition to a bio-based economy necessitates the efficient utilization of all components of lignocellulosic biomass. While cellulose and hemicellulose have been extensively targeted for biofuel production, lignin's recalcitrance and heterogeneity have historically relegated it to low-value applications, such as being burned for heat.[5][6] However, lignin's aromatic nature makes it an ideal feedstock for producing aromatic specialty chemicals.[1]

cis,cis-Muconic acid (ccMA) stands out as a prime target for lignin valorization. It is a C6 dicarboxylic acid that serves as a direct precursor to adipic acid, a key monomer in the production of nylon.[4][7][8] The global market for these polymers is substantial, highlighting the economic incentive for developing a sustainable, bio-based production route for ccMA.[7][8] Microbial fermentation offers a promising pathway, leveraging natural catabolic processes to convert the complex mixture of aromatics derived from lignin into a single, high-value product.[2]

The Lignin Depolymerization Challenge

The primary obstacle in lignin valorization is its complex and robust structure. Lignin is an amorphous polymer of phenylpropanoid units linked by various ether and carbon-carbon bonds, making it highly resistant to degradation.[1] Therefore, a depolymerization step is essential to break down the macromolecule into smaller, water-soluble aromatic monomers and oligomers that can be assimilated by microorganisms.[9][10]

Causality in Pretreatment Selection: The choice of depolymerization method is critical as it directly influences the composition of the resulting aromatic stream and the presence of potential microbial inhibitors. The goal is to maximize the yield of desirable monomers (e.g., guaiacol, vanillin, p-coumarate) while minimizing the formation of degradation products that are toxic to the fermentation host.

Common depolymerization strategies include:

-

Base-Catalyzed Depolymerization: Utilizes alkaline conditions (e.g., NaOH) at elevated temperatures to cleave aryl-ether bonds. This method is effective for technical lignins like Kraft lignin.[10][11]

-

Oxidative Depolymerization: Employs an oxidant, often in alkaline conditions, to break down the lignin structure. This can be a highly selective method for producing specific aromatic compounds.[12]

-

Hydrothermal Treatment: Uses high-temperature water to hydrolyze lignin, yielding a mixture of aromatic compounds.[3]

The output of these processes is a heterogeneous mixture of aromatic compounds that forms the substrate for the subsequent microbial conversion.[2][11]

Microbial Conversion: The β-Ketoadipate Pathway

The cornerstone of microbial ccMA production from lignin-derived aromatics is the β-ketoadipate pathway.[13][14][15] This catabolic route is widely distributed in soil bacteria and fungi and has evolved to funnel a diverse range of aromatic compounds into central metabolism.[13][14]

The pathway consists of two main convergent branches:

-

The Catechol Branch: Catechol is converted directly to cis,cis-muconic acid by the enzyme catechol 1,2-dioxygenase (CatA).[13][14][16] This is the productive branch for ccMA accumulation.

-

The Protocatechuate (PCA) Branch: Protocatechuate (PCA) is metabolized through a series of intermediates to β-ketoadipate, bypassing ccMA.[13][14][17]

Many valuable lignin-derived monomers, such as vanillate and p-coumarate, are naturally metabolized through the PCA branch.[16] Therefore, a key metabolic engineering strategy is to redirect the flux from the PCA branch to the catechol branch.

Metabolic Engineering of Microbial Chassis

Several microbial hosts have been engineered for ccMA production, with Pseudomonas putida and Escherichia coli being the most prominent. Corynebacterium glutamicum has also emerged as a robust candidate.[5][18][19][20]

Pseudomonas putida KT2440: This soil bacterium is a compelling host due to its natural ability to metabolize a wide range of aromatic compounds and its high tolerance to organic solvents and other inhibitors found in lignin hydrolysates.[4]

Core Engineering Strategies in P. putida:

-

Pathway Redirection: The introduction of a heterologous protocatechuate decarboxylase (Pca-DC, often encoded by aroY) is the cornerstone of the engineering strategy.[16][21] This enzyme converts PCA into catechol, effectively rerouting the metabolic flux from the non-productive PCA branch to the ccMA-producing catechol branch.[16] Identifying highly active Pca-DC variants is crucial, as this step is often a rate-limiting bottleneck.[16][21]

-

Accumulation of ccMA: To prevent the further metabolism of ccMA, genes responsible for its conversion to muconolactone (catB) and subsequently to β-ketoadipate (catC) are deleted from the host's genome.[11][16] This genetic block is essential for the accumulation of the final product.

-

Enhancing Precursor Supply: Overexpression of upstream pathway genes can increase the metabolic flux towards the key intermediates. For instance, enhancing the expression of enzymes involved in the conversion of vanillin and vanillate can improve the overall efficiency of the process.[5][6]

-

Elimination of Byproduct Formation: Systems metabolic engineering can identify and eliminate enzymes responsible for converting valuable intermediates into undesirable byproducts. For example, in C. glutamicum, an unspecific aromatic aldehyde reductase was identified and deleted to prevent the conversion of vanillin into the dead-end product vanillyl alcohol.[5][6]

Escherichia coli: While not a natural lignin degrader, E. coli's well-characterized genetics and rapid growth make it an attractive host.[7][22] Engineering E. coli for ccMA production from lignin requires the introduction of the entire aromatic catabolism pathway, including transporters for the aromatic substrates and the core enzymes of the β-ketoadipate pathway.[22][23]

Integrated Bioprocess and Downstream Processing

A successful bioprocess integrates lignin depolymerization, microbial fermentation, and product recovery in an efficient and cost-effective manner.

Fermentation: Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and product titers.[24][25] This involves the controlled feeding of the aromatic substrate and often a co-substrate like glucose to maintain cell viability and cofactor balance.[11] Maintaining the pH of the fermentation broth is critical, as ccMA is an acid, and its accumulation will lower the pH.

Downstream Processing (DSP): The recovery and purification of ccMA from the fermentation broth can account for a significant portion of the total production cost.[26][27] A typical DSP workflow involves:

-

Cell Removal: Filtration or centrifugation to separate the microbial biomass from the broth.

-

Impurity Removal: Treatment with activated carbon can be used to remove colored compounds and unconsumed aromatic precursors like PCA.[26][28]

-

Product Precipitation: The solubility of ccMA is highly dependent on pH. Acidifying the broth to a pH below 2.0 at low temperatures causes the ccMA to precipitate out of the solution.[26][28]

-

Final Purification: The precipitated ccMA can be collected, washed, and dried to yield a high-purity product.[26]

Experimental Protocol: ccMA Production in P. putida

This section provides a generalized, step-by-step protocol based on methodologies reported in the literature for producing ccMA from a model lignin-derived aromatic compound, p-coumaric acid.

Objective: To demonstrate the production of ccMA from p-coumaric acid using an engineered strain of Pseudomonas putida KT2440 (ΔcatB, ΔcatC, expressing aroY).

Materials:

-

Engineered P. putida KT2440 strain

-

M9 minimal medium

-

Glucose (20% w/v stock)

-

p-coumaric acid

-

Trace elements solution

-

Antibiotics (as required for plasmid maintenance)

-

Shake flasks and a temperature-controlled incubator shaker

-

HPLC with a suitable column for organic acid analysis

Methodology:

-

Inoculum Preparation: a. Aseptically inoculate 5 mL of LB medium with a single colony of the engineered P. putida strain. b. Incubate overnight at 30°C with shaking at 200 rpm.

-

Seed Culture: a. Inoculate 50 mL of M9 minimal medium containing 5 g/L glucose in a 250 mL shake flask with the overnight culture to an initial OD₆₀₀ of 0.1. b. Incubate at 30°C, 200 rpm, until the culture reaches an OD₆₀₀ of ~1.0.

-

Production Phase: a. Prepare the production medium: 50 mL of M9 medium in a 250 mL shake flask. b. Add p-coumaric acid to a final concentration of 2 g/L. c. Inoculate the production medium with the seed culture to an initial OD₆₀₀ of 0.2. d. If the strain requires an inducer for aroY expression, add it at this stage. e. Incubate at 30°C, 200 rpm for 48-72 hours.

-

Sampling and Analysis: a. Aseptically withdraw 1 mL samples at regular intervals (e.g., 0, 12, 24, 48, 72 hours). b. Centrifuge the samples at 13,000 x g for 5 minutes to pellet the cells. c. Filter the supernatant through a 0.22 µm syringe filter. d. Analyze the supernatant for p-coumaric acid consumption and ccMA production using HPLC.

Data Summary & Performance Metrics

The success of a bioprocess is measured by its titer, yield, and productivity (TYP). The table below summarizes representative data from various studies to provide a benchmark for performance.

| Microbial Host | Substrate(s) | Titer (g/L) | Molar Yield (%) | Productivity (g/L/h) | Reference |

| P. putida KT2440 | p-Coumaric acid | >15 | ~83 | >0.5 | [16],[24],[21] |

| P. putida KT2440 | Guaiacol | N/A | Quantitative | 0.19 (mmol/L/h) | [11] |

| C. glutamicum | Catechol | 85 | N/A | N/A | [8] |

| C. glutamicum | Vanillin/Vanillate | N/A | Max Selectivity | N/A | [5],[6] |

| E. coli | Glucose | 59.2 | ~22 | ~1.23 | [20] |

Note: Direct comparison is challenging due to variations in substrates, fermentation conditions, and engineering strategies.

Challenges and Future Perspectives

Despite significant progress, several challenges remain on the path to industrial-scale production of ccMA from lignin:

-

Inhibitor Tolerance: Lignin depolymerization produces a cocktail of compounds, some of which are inhibitory to microbial growth and metabolism. Enhancing host tolerance is a critical area of research.

-

Substrate Heterogeneity: Efficiently funneling the diverse mixture of lignin-derived monomers into a single pathway remains a challenge. Expanding the substrate range of production strains is essential.

-

Process Integration: Optimizing the integration of depolymerization and fermentation to minimize cost and maximize efficiency is key.

-

Downstream Processing Costs: Developing more cost-effective and scalable purification methods is necessary to make the bio-based process competitive with petrochemical routes.[26][27]

Future research will likely focus on advanced metabolic engineering using systems biology and synthetic biology tools, the discovery of more robust enzymes, and the development of consolidated bioprocessing (CBP) approaches where a single microbe or microbial consortium performs both lignin depolymerization and conversion.

Conclusion

The is a prime example of how industrial biotechnology can transform a low-value waste stream into a high-value platform chemical. Through a combination of chemical processing, advanced metabolic engineering, and optimized bioprocess development, it is possible to create a sustainable and economically viable alternative to petroleum-based chemical synthesis. The continued advancement in this field holds the promise of unlocking the full potential of lignin as a cornerstone of the future bioeconomy.

References

-

Jonnalagadda, S., et al. (2015). Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. Applied and Environmental Microbiology. Available at: [Link][7][22][23]

-

Weilandt, F., et al. (n.d.). Strategies for Renewable this compound Production from Lignin-Based Aromatics through Rational Metabolic Engineering of Pseudomonas Putida KT2440. AIChE - Proceedings. Available at: [Link][4]

-

Jonnalagadda, S., et al. (2015). Metabolic engineering of a novel this compound biosynthesis pathway via 4-hydroxybenzoic acid in Escherichia coli. PubMed. Available at: [Link]

-

Harwood, C. S., & Parales, R. E. (1996). The beta-ketoadipate pathway and the biology of self-identity. PubMed. Available at: [Link][13]

-

Harwood, C. S., & Parales, R. E. (1996). THE β-KETOADIPATE PATHWAY AND THE BIOLOGY OF SELF-IDENTITY. Annual Review of Microbiology. Available at: [Link][14]

-

Salmela, E., et al. (2021). This compound Production Using Engineered Pseudomonas putida KT2440 and a Guaiacol-Rich Fraction Derived from Kraft Lignin. ACS Sustainable Chemistry & Engineering. Available at: [Link][11]

-

Johnson, C. W., et al. (2019). Bioprocess Development for this compound Production from Aromatic Compounds and Lignin. OSTI.GOV. Available at: [Link][18]

-

Johnson, C. W., et al. (2016). Enhancing this compound production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase. NREL. Available at: [Link][16]

-

Rana, A., et al. (2019). Oxidative Depolymerization of Kraft Lignin for Microbial Conversion. ACS Sustainable Chemistry & Engineering. Available at: [Link][12]

-

Weng, C., et al. (2021). Depolymerization and conversion of lignin to value-added bioproducts by microbial and enzymatic catalysis. ResearchGate. Available at: [Link][1]

-

Zhang, H., & Wang, X. (2015). Engineering E. coli-E. coli cocultures for production of this compound from glycerol. PubMed. Available at: [Link]

-

(2024). Valorization of depolymerized lignin using microorganisms. EurekAlert!. Available at: [Link][2]

-

Johnson, C. W., et al. (2019). Bioprocess development for this compound production from aromatic compounds and lignin. Green Chemistry. Available at: [Link][24][25]

-

Choi, S., et al. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. Semantic Scholar. Available at: [Link]

-

Weiland, F., et al. (2022). Systems metabolic engineering upgrades Corynebacterium glutamicum to high-efficiency cis, cis-muconic acid production from lignin-based aromatics. ResearchGate. Available at: [Link][5]

-

Choi, S., et al. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. ResearchGate. Available at: [Link][3]

-

Wells, T., & Ragauskas, A. J. (2012). Biotechnological opportunities with the β-ketoadipate pathway. ResearchGate. Available at: [Link][15]

-

MacLean, A. M., et al. (2006). Characterization of the β-Ketoadipate Pathway in Sinorhizobium meliloti. Applied and Environmental Microbiology. Available at: [Link][17]

-

Jonnalagadda, S., et al. (2015). Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. ResearchGate. Available at: [Link]

-

Weiland, F., et al. (2023). Systems metabolic engineering upgrades Corynebacterium glutamicum to high-efficiency cis, cis-muconic acid production from lignin-based aromatics. PubMed. Available at: [Link][6]

-

Choi, S., et al. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. PubMed. Available at: [Link][19]

-

Choi, S., et al. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. MDPI. Available at: [Link][8]

-

Johnson, C. W., et al. (2018). Bioprocess development for this compound production from aromatic compounds and lignin. Royal Society of Chemistry. Available at: [Link]

-

Raddadi, N., et al. (2019). Bacterial conversion of depolymerized Kraft lignin. Biotechnology for Biofuels. Available at: [Link][9]

-

Choi, S., et al. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. PMC. Available at: [Link][20]

-

Wu, W., et al. (2023). Cis,cis-muconic acid production from lignin related molecules by Acinetobacter baylyi ADP1. Microbial Cell Factories. Available at: [Link][21]

-

Gherghel, A., et al. (2023). Reactive extraction of this compound by hydrophobic phosphonium ionic liquids - Experimental, modelling and optimisation with Artificial Neural Networks. PMC. Available at: [Link][26]

-

Li, Z., et al. (2023). Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria. PMC. Available at: [Link]

-

Gherghel, A., et al. (2023). Recent Advances in this compound Extraction Process. MDPI. Available at: [Link][27]

-

Oreb, M., et al. (2018). Bacterial conversion of depolymerized Kraft lignin. Biotechnology for Biofuels. Available at: [Link][10]

-

Weber, C., et al. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. PMC. Available at: [Link]

-

Wang, Y., et al. (2021). An integrated yeast‐based process for cis,cis‐this compound production. PMC. Available at: [Link][28]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Valorization of depolymerized lignin using microorganisms | EurekAlert! [eurekalert.org]

- 3. researchgate.net [researchgate.net]

- 4. (99f) Strategies for Renewable this compound Production from Lignin-Based Aromatics through Rational Metabolic Engineering of Pseudomonas Putida KT2440 | AIChE [proceedings.aiche.org]

- 5. researchgate.net [researchgate.net]

- 6. Systems metabolic engineering upgrades Corynebacterium glutamicum to high-efficiency cis, cis-muconic acid production from lignin-based aromatics [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bacterial conversion of depolymerized Kraft lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bacterial conversion of depolymerized Kraft lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The beta-ketoadipate pathway and the biology of self-identity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. annualreviews.org [annualreviews.org]

- 15. researchgate.net [researchgate.net]

- 16. docs.nrel.gov [docs.nrel.gov]

- 17. Characterization of the β-Ketoadipate Pathway in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 18. osti.gov [osti.gov]

- 19. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent Advances in Microbial Production of cis,cis-Muconic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchportal.tuni.fi [researchportal.tuni.fi]

- 22. Metabolic engineering of a novel this compound biosynthesis pathway via 4-hydroxybenzoic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Bioprocess development for this compound production from aromatic compounds and lignin - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. [PDF] Bioprocess development for this compound production from aromatic compounds and lignin | Semantic Scholar [semanticscholar.org]

- 26. Reactive extraction of this compound by hydrophobic phosphonium ionic liquids - Experimental, modelling and optimisation with Artificial Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Recent Advances in this compound Extraction Process [mdpi.com]

- 28. An integrated yeast‐based process for cis,cis‐this compound production - PMC [pmc.ncbi.nlm.nih.gov]

Muconic Acid: A Versatile Bio-based Platform for the Next Generation of Sustainable Polymers

An In-depth Technical Guide:

Abstract

The imperative shift from a fossil-fuel-dependent economy to a sustainable, bio-based circular economy has catalyzed the search for versatile platform chemicals derivable from renewable resources. Muconic acid, a dicarboxylic acid with conjugated double bonds, has emerged as a frontrunner in this pursuit. Its unique chemical structure allows for the synthesis of a wide array of valuable chemicals and polymers, including direct replacements for petroleum-derived mainstays like adipic acid and terephthalic acid, the precursors to Nylon-6,6 and polyethylene terephthalate (PET), respectively. This technical guide provides a comprehensive overview of the production, conversion, and application of this compound as a platform chemical for bioplastics. We will delve into the intricacies of its microbial and chemical synthesis, explore the catalytic routes to key polymer precursors, and detail the methodologies for the direct polymerization of this compound and its derivatives. This guide is intended for researchers, scientists, and professionals in drug development and material science who are actively engaged in the advancement of a sustainable chemical industry.

Introduction: The Imperative for Bio-based Platform Chemicals

The global reliance on petrochemicals for the production of polymers has led to significant environmental challenges, including greenhouse gas emissions and the accumulation of non-biodegradable plastic waste. The transition to a bio-based economy necessitates the identification and development of platform chemicals from renewable feedstocks that can be efficiently converted into a variety of value-added products. This compound (2,4-hexadienedioic acid) is a prime example of such a molecule, offering a gateway to a new generation of sustainable polymers and chemicals.[1][2]

This compound exists in three isomeric forms: cis,cis-muconic acid, cis,trans-muconic acid, and trans,trans-muconic acid.[2] The cis,cis-isomer is the form typically produced through biological pathways.[3][4] Its conjugated double bond system and terminal carboxylic acid groups make it a highly versatile building block for chemical synthesis.[5][6]

This guide will provide a deep dive into the scientific and technical aspects of this compound, from its bio-based production to its transformation into high-performance bioplastics.

Biosynthesis of this compound: Engineering Microbes for a Greener Future

The biological production of this compound from renewable feedstocks is a cornerstone of its potential as a sustainable platform chemical.[7][8] Metabolic engineering and synthetic biology have enabled the development of microbial cell factories capable of producing this compound from various carbon sources, including sugars and lignin-derived aromatic compounds.[4][9]

Metabolic Pathways for this compound Production

The biosynthesis of this compound in engineered microbes primarily leverages the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids.[10][11] By introducing heterologous enzymes and redirecting metabolic flux, microorganisms can be programmed to convert central metabolites into this compound.

A common strategy involves the conversion of 3-dehydroshikimate (DHS), an intermediate in the shikimate pathway, to protocatechuic acid (PCA), which is then decarboxylated to catechol. Catechol is subsequently cleaved to produce cis,cis-muconic acid.[10][12]

Caption: Engineered metabolic pathway for this compound biosynthesis.

Microbial Chassis for this compound Production

Several microorganisms have been successfully engineered for this compound production, each with its own set of advantages and challenges.

-

Escherichia coli : As a well-characterized model organism with a vast genetic toolbox, E. coli has been a popular choice for metabolic engineering.[10][13] Novel pathways have been introduced in E. coli to produce this compound from glucose and other simple sugars.[10][13]

-

Pseudomonas putida : This bacterium is known for its robust metabolism and tolerance to aromatic compounds, making it an ideal candidate for converting lignin-derived feedstocks into this compound.[14][15][16]

-

Saccharomyces cerevisiae : The tolerance of this yeast to low pH conditions is advantageous for the production of organic acids like this compound, simplifying downstream processing.[17][18]

Table 1: Comparison of Microbial Platforms for this compound Production

| Microbial Host | Primary Feedstock(s) | Key Advantages | Reported Titer (g/L) | Reference(s) |

| Escherichia coli | Glucose, Xylose | Well-established genetic tools, rapid growth | ~38.6 | [12] |

| Pseudomonas putida | Lignin-derivatives, Glucose, Xylose | High tolerance to aromatic compounds | ~50 | [9][15] |

| Saccharomyces cerevisiae | Glucose, Xylose | Low pH tolerance | ~9.3 | [4][17] |

Experimental Protocol: Microbial Production of this compound in E. coli

This protocol outlines a general procedure for the production of this compound using an engineered E. coli strain.

-

Strain Preparation :

-

Obtain or construct an E. coli strain harboring the necessary genetic modifications for this compound production (e.g., overexpression of aroZ, aroY, and catA).

-

Prepare a glycerol stock of the engineered strain and store at -80°C.

-

-

Inoculum Preparation :

-

Aseptically inoculate 50 mL of Luria-Bertani (LB) medium in a 250 mL shake flask with the engineered E. coli from the glycerol stock.

-

Incubate at 37°C with shaking at 200 rpm overnight.

-

-

Fermentation :

-

Transfer the overnight culture to a bioreactor containing a defined minimal medium supplemented with glucose as the primary carbon source.

-

Maintain the temperature at 30-37°C, pH at 6.5-7.0, and dissolved oxygen (DO) above 20% by controlling agitation and aeration.

-

Induce the expression of the this compound pathway genes at an appropriate cell density (e.g., OD600 of 0.6-0.8) with an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Monitor cell growth (OD600) and glucose consumption regularly.

-

-

Product Analysis :

-

Collect fermentation broth samples at regular intervals.

-

Centrifuge the samples to remove cells.

-

Analyze the supernatant for this compound concentration using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector.

-

From this compound to Bioplastics: A Chemical Transformation

The true potential of this compound as a platform chemical lies in its ability to be converted into a variety of monomers for the production of bioplastics.[1][19]

Hydrogenation to Adipic Acid: A Gateway to Bio-Nylon

Adipic acid is a key component in the production of Nylon-6,6, a widely used engineering thermoplastic.[20] The catalytic hydrogenation of this compound provides a direct, bio-based route to adipic acid.[21][22]

Caption: Conversion of this compound to adipic acid and Nylon-6,6.

This process typically employs noble metal catalysts such as palladium, platinum, or rhodium on a carbon support under mild conditions of temperature and pressure.[20][21][23] The life cycle assessment of bio-adipic acid derived from this process has shown a significant reduction in carbon dioxide emissions compared to the conventional petrochemical route.[21]

Isomerization and Cycloaddition to Terephthalic Acid: Towards Bio-PET

Terephthalic acid is a monomer used in the production of PET, a major polymer for packaging and textiles.[24] The trans,trans-isomer of this compound can be converted to terephthalic acid through a Diels-Alder reaction with a dienophile like acetylene, followed by dehydration.[3][24] This requires an initial isomerization step to convert the biologically produced cis,cis-muconic acid to the trans,trans-isomer, which can be achieved through methods like iodine catalysis or heating in DMSO.[3][24]

Direct Polymerization of this compound and its Derivatives

This compound and its esters can be directly polymerized to produce novel bioplastics with unique properties.[5][25][26] The presence of unsaturation in the polymer backbone allows for further functionalization and cross-linking, opening up applications in areas like unsaturated polyester resins and photosensitive coatings.[3]

Enzymatic polymerization, using lipases such as Candida antarctica lipase B (CALB), offers an environmentally friendly route to well-defined unsaturated polyesters from this compound derivatives with minimal side reactions.[3][25]

Downstream Processing: Purification and Recovery of this compound

The development of efficient and cost-effective downstream processing is crucial for the economic viability of bio-based this compound production. The main challenges lie in separating this compound from the complex fermentation broth, which contains residual nutrients, microbial cells, and other metabolites.[27][28]

Several techniques have been explored for the purification of this compound:

-

Precipitation and Crystallization : Lowering the pH of the fermentation broth to around 2 and reducing the temperature can induce the precipitation and crystallization of this compound.[27][29]

-

Activated Carbon Treatment : This is often used to remove colored impurities and other aromatic compounds from the broth.[22][29][30]

-

Reactive Extraction : This technique uses an organic phase containing an extractant to selectively remove the carboxylic acid from the aqueous fermentation broth.[27][31]

Table 2: Overview of this compound Purification Techniques

| Purification Method | Principle | Advantages | Disadvantages | Reference(s) |

| Precipitation/Crystallization | Reduced solubility at low pH and temperature | Simple, cost-effective | May co-precipitate impurities | [27][29] |

| Activated Carbon Treatment | Adsorption of impurities | Effective for color and aromatic compound removal | Potential for product loss, cost of adsorbent | [22][29] |

| Reactive Extraction | Selective transfer to an organic phase | High selectivity and efficiency | Potential toxicity of extractants to microbes | [27][31] |

Challenges and Future Perspectives

While significant progress has been made in the development of this compound as a platform chemical, several challenges remain to be addressed for its large-scale industrial implementation.

-

Improving Production Metrics : Further metabolic engineering and process optimization are needed to increase the titer, yield, and productivity of microbial this compound production to commercially viable levels.

-

Feedstock Flexibility : Expanding the range of viable feedstocks to include more abundant and non-food lignocellulosic biomass is essential for sustainability.

-

Integrated Bioprocesses : The development of integrated processes that combine fermentation with in-situ product recovery can help to overcome product inhibition and reduce downstream processing costs.[4][17]

-

Catalyst Development : For the chemical conversion of this compound, the development of more stable, active, and cost-effective catalysts is crucial.

The continued advancement in synthetic biology, catalysis, and process engineering holds great promise for overcoming these challenges and establishing this compound as a key pillar of the future bio-based economy.

Conclusion

This compound stands out as a highly promising, bio-based platform chemical with the potential to revolutionize the polymer industry. Its versatile chemical nature allows for the production of direct replacements for major petroleum-derived plastics, as well as novel polymers with unique functionalities. The synergistic advancements in microbial engineering for its sustainable production and efficient catalytic routes for its conversion are paving the way for a new generation of bioplastics. As research and development in this field continue to accelerate, this compound is poised to play a pivotal role in the transition towards a more sustainable and circular economy.

References

-

Barton, N., Horbal, L., Starck, S., Kohl, Y., & Leker, J. (2021). This compound Production Using Engineered Pseudomonas putida KT2440 and a Guaiacol-Rich Fraction Derived from Kraft Lignin. ACS Sustainable Chemistry & Engineering. [Link]

-

Maniar, D., Fodor, C., Adi, I. K., Loos, K., & Sudesh, K. (2020). Enzymatic Synthesis of this compound-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. Polymers. [Link]

-

Balasubramanian, N., Kim, J., & Lee, J. K. (2015). Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. Applied and Environmental Microbiology. [Link]

-

Tönjes, P. M., et al. (2024). Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae. Metabolic Engineering. [Link]

-

Wang, Y., et al. (2025). Recent advances of this compound production using microbial synthetic biology. Archives of Microbiology. [Link]

-

Vardon, D. R., et al. (2016). Bioprocess development for this compound production from aromatic compounds and lignin. Green Chemistry. [Link]

-

Salvachúa, D., et al. (2020). This compound production from glucose and xylose in Pseudomonas putida via evolution and metabolic engineering. Metabolic Engineering. [Link]

-

Balasubramanian, N., et al. (2015). Metabolic engineering of a novel this compound biosynthesis pathway via 4-hydroxybenzoic acid in Escherichia coli. Applied and Environmental Microbiology. [Link]

-

Vardon, D. R., et al. (2016). Bioprocess Development for this compound Production from Aromatic Compounds and Lignin. OSTI.GOV. [Link]

-

Curran, K. A., Leavitt, J. M., Karim, A. S., & Alper, H. S. (2013). Metabolic engineering of this compound production in Saccharomyces cerevisiae. Metabolic Engineering. [Link]

-

Lee, W., et al. (2025). Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. Molecules. [Link]

-

Wei, Z., et al. (2023). Cis,cis-muconic acid production from lignin related molecules by Acinetobacter baylyi ADP1. Biotechnology for Biofuels and Bioproducts. [Link]

-

Gîrțu, M. A., et al. (2023). Recent Advances in this compound Extraction Process. Applied Sciences. [Link]

-

Sobottka, D. J., et al. (2024). Sustainable biocatalytic synthesis of substituted muconic acids. Organic & Biomolecular Chemistry. [Link]

-

Ferraz, A., et al. (2024). Bio-Adipic Acid Production from this compound Hydrogenation on Palladium-Transition Metal (Ni and Zn) Bimetallic Catalysts. Catalysts. [Link]

-

Vardon, D. R., et al. (2016). cis,cis-Muconic Acid: Separation and Catalysis to Bio-Adipic Acid for Nylon-6,6 Polymerization. National Renewable Energy Laboratory. [Link]

-

Wang, Y., et al. (2021). An integrated yeast-based process for cis,cis-muconic acid production. Biotechnology and Bioengineering. [Link]

-

Maniar, D., et al. (2020). Enzymatic synthesis of this compound-based polymers: Trans, trans-dimethyl muconate and trans, β-dimethyl hydromuconate. University of Groningen. [Link]

-

De Smet, M., et al. (2020). This compound esters as bio-based acrylate mimics. ChemRxiv. [Link]

-

Sobottka, D. J., et al. (2024). Sustainable biocatalytic synthesis of substituted muconic acids. RSC Publishing. [Link]

-

Kim, J., et al. (2021). Bioconversion of Lignin-Derived Feedstocks to this compound by Whole-Cell Biocatalysis. ACS Food Science & Technology. [Link]

-

Lee, W., et al. (2024). Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. Preprints.org. [Link]

-

Ravasio, D., et al. (2021). Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling. Catalysts. [Link]

-

Tessonnier, J. P., & Brentzel, Z. J. (2018). Isomerization of this compound for the Production of Bio-based Terephthalic Acid. Iowa State University. [Link]

-

Kaneko, T., et al. (2011). High-yield Production of cis,cis-Muconic Acid from Catechol in Aqueous Solution by Biocatalyst. Bioscience, Biotechnology, and Biochemistry. [Link]

- Burk, M. J., et al. (2016). Polymers from this compound isomers and its derivatives.

-

Wang, Y., et al. (2025). Recent advances of this compound production using microbial synthetic biology. Archives of Microbiology. [Link]

-

Wang, Z., et al. (2022). One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. ACS Sustainable Chemistry & Engineering. [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia. [Link]

-

Vardon, D. R., et al. (2016). cis,cis-Muconic acid: separation and catalysis to bio-adipic acid for nylon-6,6 polymerization. Green Chemistry. [Link]

-

Li, W. J., et al. (2023). Microbial production of cis,cis-muconic acid from aromatic compounds in engineered Pseudomonas. Journal of Hazardous Materials. [Link]

-

Vardon, D. R., et al. (2016). cis,cis-Muconic acid: Separation and catalysis to bio- adipic acid for nylon-6,6 polymerization. The Royal Society of Chemistry. [Link]

-

Lin, Y., et al. (2013). A Novel this compound Biosynthesis Approach by Shunting Tryptophan Biosynthesis via Anthranilate. Applied and Environmental Microbiology. [Link]

-

Tönjes, P. M., et al. (2024). Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae. Metabolic Engineering. [Link]

-

Lopes, M., et al. (2020). This compound isomers as platform chemicals and monomers in the biobased economy. Green Chemistry. [Link]

-

Thompson, M. G., et al. (2020). This compound Production via Alternative Pathways and a Synthetic 'Metabolic Funnel'. Metabolic Engineering. [Link]

-

Balasubramanian, N., et al. (2015). Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. Applied and Environmental Microbiology. [Link]

-

VTT. (2017). VTT releases its last results in bioplastic development - FDCA and this compound. Plastics Europe. [Link]

-

Li, W., et al. (2022). Valorization of Polyethylene Terephthalate to this compound by Engineering Pseudomonas Putida. International Journal of Molecular Sciences. [Link]

-

Gîrțu, M. A., et al. (2023). Recent Advances in this compound Extraction Process. ResearchGate. [Link]

-

Rosini, E., et al. (2024). Bio-based production of cis,cis-muconic acid as platform for a sustainable polymers production. Bioresource Technology. [Link]

-

Lopes, M., et al. (2020). This compound isomers as platform chemicals and monomers in the biobased economy. ResearchGate. [Link]

-

Li, W., et al. (2022). Valorization of Polyethylene Terephthalate to this compound by Engineering Pseudomonas Putida. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound isomers as platform chemicals and monomers in the biobased economy - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances of this compound production using microbial synthetic biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel this compound Biosynthesis Approach by Shunting Tryptophan Biosynthesis via Anthranilate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic engineering of a novel this compound biosynthesis pathway via 4-hydroxybenzoic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Bioprocess development for this compound production from aromatic compounds and lignin - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. osti.gov [osti.gov]

- 17. Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolic engineering of this compound production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. VTT releases its last results in bioplastic development - FDCA and this compound [biorrefineria.blogspot.com]

- 20. cis,cis-Muconic acid: separation and catalysis to bio-adipic acid for nylon-6,6 polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Bio-Adipic Acid Production from this compound Hydrogenation on Palladium-Transition Metal (Ni and Zn) Bimetallic Catalysts [mdpi.com]

- 22. research-hub.nrel.gov [research-hub.nrel.gov]

- 23. mdpi.com [mdpi.com]

- 24. Technology - Isomerization of this compound for the Production of Bio-based Terephthalic Acid [isurftech.technologypublisher.com]

- 25. research.rug.nl [research.rug.nl]

- 26. WO2016069411A1 - Polymers from this compound isomers and its derivatives - Google Patents [patents.google.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. An integrated yeast‐based process for cis,cis‐this compound production - PMC [pmc.ncbi.nlm.nih.gov]

- 30. rsc.org [rsc.org]

- 31. Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Muconic Acid Isomers: A Guide for Researchers

An In-depth Technical Guide

Introduction

Muconic acid (2,4-hexadienedioic acid), a dicarboxylic acid with conjugated double bonds, is a significant platform chemical in the biobased economy.[1] It serves as a precursor for the synthesis of valuable polymers like nylon-6,6 and polyethylene terephthalate (PET), as well as other value-added chemicals such as adipic and terephthalic acids.[1][2][3] this compound exists in three primary geometric isomeric forms: cis,cis-muconic acid ((Z,Z)-MA), cis,trans-muconic acid ((E,Z)-MA), and trans,trans-muconic acid ((E,E)-MA).[1]

The specific stereochemistry of the this compound isomer dictates its physical properties, such as solubility and melting point, and its chemical reactivity, particularly in polymerization and cycloaddition reactions like the Diels-Alder reaction.[4][5][6] For instance, the biologically produced cis,cis-isomer must often be converted to the trans,trans-isomer to be an effective monomer for certain applications.[6] This isomerization process can lead to mixtures and the formation of undesirable side products like lactones.[6][7]

Therefore, the accurate and unambiguous characterization of this compound isomers is critical for process monitoring, quality control, and fundamental research. This technical guide provides an in-depth overview of the core spectroscopic techniques used to differentiate and quantify these isomers, grounded in the principles of each method and supplemented with field-proven experimental protocols.

Molecular Geometry of this compound Isomers

The distinct spatial arrangement of the carboxyl groups relative to the carbon-carbon double bonds defines the three isomers. The trans,trans-isomer is the most linear and planar, a configuration that maximizes the conjugation of the π-electron system. The cis,cis-isomer is sterically hindered, leading to a more "closed" or twisted conformation.

Caption: Chemical structures of the three geometric isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the definitive structural elucidation of this compound isomers in solution. The differentiation relies on two key parameters: the chemical shift (δ) of the vinylic protons and the scalar coupling constants (J-values) between them.

Expertise & Causality: The Basis of Differentiation

The electronic environment and through-bond geometry directly influence NMR parameters.

-

Chemical Shift (δ): The vinylic protons (attached to the C=C double bonds) of the trans isomer typically resonate at a lower field (higher ppm) compared to the corresponding protons in the cis isomer. This is due to the anisotropic effect of the second double bond and the carboxyl group, which differs depending on their spatial proximity.

-

Coupling Constant (J): The magnitude of the coupling constant between two vinylic protons is highly dependent on the dihedral angle between them. For protons on the same double bond, the ³J coupling constant for a trans configuration is significantly larger (typically 12-18 Hz) than for a cis configuration (typically 6-12 Hz). This provides an unambiguous marker for the stereochemistry of each double bond.

Data Presentation: Comparative NMR Data

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the isomers, which can be used as a reference for spectral assignment.[8][9][10]

| Isomer | Group | ¹H Chemical Shift (δ, ppm) | ³J Coupling Constant (Hz) | ¹³C Chemical Shift (δ, ppm) |

| (Z,Z)-MA | H2/H5 | ~5.9-6.0 | J(H2,H3) ≈ 11-12 | C1/C6 (C=O): ~170 |

| H3/H4 | ~7.8-7.9 | J(H3,H4) ≈ 11-12 | C2/C5 (CH): ~125 | |

| C3/C4 (CH): ~140 | ||||

| (E,Z)-MA | H2/H3 | ~6.1-6.3 | J(H2,H3) ≈ 15 | C1/C6 (C=O): ~168-170 |

| H4/H5 | ~6.4-7.8 | J(H4,H5) ≈ 11-12 | C2/C5 (CH): ~128-135 | |

| C3/C4 (CH): ~140-145 | ||||

| (E,E)-MA | H2/H5 | ~6.2-6.4 | J(H2,H3) ≈ 15 | C1/C6 (C=O): ~169 |

| H3/H4 | ~7.3-7.4 | J(H3,H4) ≈ 15 | C2/C5 (CH): ~132 | |

| C3/C4 (CH): ~144 |

Note: Exact chemical shifts are solvent-dependent. Data is compiled from various sources and should be used as a guide.[7][8][11][12]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).[7] DMSO-d₆ is often preferred as it solubilizes all isomers well and does not exchange with the acidic carboxyl protons.

-

Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) or dimethyl sulfoxide-d₅ residual peak at 2.50 ppm) for accurate chemical shift referencing.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[11] Higher fields provide better signal dispersion, which is crucial for resolving complex spectra from isomer mixtures.

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Ensure the relaxation delay is adequate (e.g., 5 seconds) for quantitative analysis.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the spectrum using the internal standard.

-

Integrate the signals corresponding to the vinylic protons of each isomer to determine their relative concentrations.

-

Measure the coupling constants to confirm stereochemical assignments.

-

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. They are complementary techniques that are highly sensitive to molecular structure, symmetry, and bonding.

Expertise & Causality: The Basis of Differentiation

The key to distinguishing this compound isomers with vibrational spectroscopy lies in how their different symmetries affect vibrational modes.

-

C=C Stretching (ν(C=C)): The conjugated diene system gives rise to characteristic C=C stretching bands. The frequency and intensity of these bands are sensitive to the planarity and symmetry of the isomer. The highly symmetric trans,trans-isomer often shows a strong, sharp C=C stretching band in the Raman spectrum due to the large change in polarizability during this vibration.

-

C-H Out-of-Plane Bending (γ(C-H)): The out-of-plane bending modes of the vinylic C-H bonds are highly diagnostic. Trans C-H bonds typically show a strong absorption in the IR spectrum around 960-990 cm⁻¹, while cis C-H bonds absorb around 675-730 cm⁻¹. This provides a clear and reliable way to identify the presence of cis or trans double bonds.

-

C=O Stretching (ν(C=O)): The carboxylic acid C=O stretch appears as a strong band in the IR spectrum. Its exact position (typically 1670-1720 cm⁻¹) can be influenced by hydrogen bonding and conjugation, which differ slightly between the solid-state packing of the isomers.[13]

Data Presentation: Characteristic Vibrational Frequencies

| Vibrational Mode | (Z,Z)-MA (cm⁻¹) | (E,Z)-MA (cm⁻¹) | (E,E)-MA (cm⁻¹) | Technique |

| ν(C=O) | ~1690-1710 | ~1680-1700 | ~1676-1695 | IR |

| ν(C=C) | ~1630-1650 | ~1610-1640 | ~1620-1640 | IR, Raman |

| γ(=C-H) trans | - | ~980 | ~990 | IR |

| γ(=C-H) cis | ~700-730 | ~700-730 | - | IR |

Note: Frequencies are approximate and depend on the physical state (solid/solution) and sample preparation.[8][13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: No extensive preparation is needed for ATR-FTIR. Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument contributions.

-

Sample Analysis:

-

Data Processing: The software automatically performs the background subtraction. Analyze the resulting spectrum, paying close attention to the diagnostic C-H out-of-plane bending region (650-1000 cm⁻¹) and the C=C/C=O region (1600-1750 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the key transition is the π → π* transition of the conjugated diene system.

Expertise & Causality: The Basis of Differentiation

The energy required for the π → π* transition is inversely proportional to the extent of conjugation. A more planar and extended conjugated system allows for greater delocalization of π-electrons, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of lower-energy (longer wavelength) light.

-

(E,E)-MA: This isomer can adopt a fully planar s-trans conformation, leading to the most effective orbital overlap and conjugation. Consequently, it exhibits the longest wavelength of maximum absorbance (λmax).

-

(Z,Z)-MA & (E,Z)-MA: Steric hindrance in these isomers forces a deviation from planarity, reducing the effective conjugation. This increases the HOMO-LUMO energy gap, causing them to absorb at shorter wavelengths compared to the trans,trans-isomer.

Data Presentation: Typical UV-Vis Absorption Maxima

| Isomer | Typical λmax (nm) | Molar Absorptivity (ε) |

| (Z,Z)-MA | ~260-265 | High |

| (E,Z)-MA | ~260-265 | High |

| (E,E)-MA | ~265-270 | Highest |

Note: λmax is solvent-dependent. While (Z,Z) and (E,Z) isomers have similar λmax values, the (E,E) isomer is consistently shifted to a longer wavelength.[14][15][16]

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). The concentration should be chosen to yield an absorbance between 0.2 and 1.0 at λmax.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (measure the baseline).

-

Sample Measurement:

-

Rinse and fill a second quartz cuvette with the sample solution.

-

Place the cuvette in the sample holder.

-

Scan the absorbance from approximately 400 nm down to 200 nm.

-

-

Data Analysis: Identify the λmax from the resulting spectrum. The Beer-Lambert law (A = εbc) can be used for quantification if pure standards of each isomer are available.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of this compound (142.11 g/mol ).[9] While standalone MS cannot differentiate between stereoisomers, its power is realized when coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

Expertise & Causality: Hyphenated Techniques for Isomer Separation

-

GC-MS: For analysis by GC, the non-volatile muconic acids must first be derivatized to their more volatile esters (e.g., dimethyl or trimethylsilyl esters).[17] The different isomers of the derivatized this compound will have slightly different boiling points and interactions with the GC column's stationary phase, resulting in different retention times. The mass spectrometer then serves as a detector, confirming that the eluting peaks have the correct mass-to-charge ratio for the derivatized this compound.

-

LC-MS: Techniques like UHPLC-DAD (Ultra-High-Performance Liquid Chromatography with a Diode-Array Detector) are highly effective for separating the underivatized isomers based on their differential partitioning between the mobile and stationary phases.[18][19] The DAD provides UV-Vis spectra for initial identification, while the mass spectrometer provides definitive mass confirmation.

Experimental Workflow: GC-MS for Urinary trans,trans-Muconic Acid

This protocol is adapted for biomarker analysis but the principles are broadly applicable.[17]

-

Sample Cleanup: Isolate the acid from the matrix using a technique like solid-phase extraction (e.g., on an anion-exchange cartridge).

-

Derivatization: Esterify the this compound to its dimethyl ester using a reagent like BF₃-methanol.

-

GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar phase column). Use a temperature gradient program to separate the components.

-

MS Detection: Analyze the eluting compounds using a mass spectrometer, typically in electron ionization (EI) mode. Monitor for the characteristic ions of dimethyl muconate.

-

Data Analysis: Identify the trans,trans-isomer based on its retention time, which is determined by running a pure, derivatized standard under the same conditions.

Integrated Analytical Workflow

For a comprehensive and self-validating characterization of an unknown sample or reaction mixture, a multi-technique approach is essential. A logical workflow ensures that the strengths of each technique are leveraged for an unambiguous result.

Sources

- 1. This compound isomers as platform chemicals and monomers in the biobased economy - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Enzymatic Synthesis of this compound-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Solvent-driven isomerization of cis , cis -muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02108C [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. cis,cis-Muconic acid | C6H6O4 | CID 5280518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. research.rug.nl [research.rug.nl]

- 12. bmse000463 Trans-trans-Muconic Acid at BMRB [bmrb.io]

- 13. researchgate.net [researchgate.net]

- 14. mpdkrc.edu.in [mpdkrc.edu.in]

- 15. vanderbilt.edu [vanderbilt.edu]

- 16. trans,trans-Muconic acid [webbook.nist.gov]